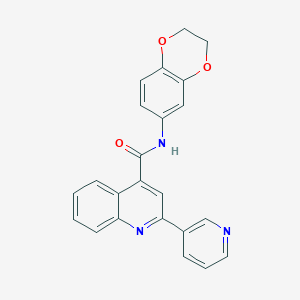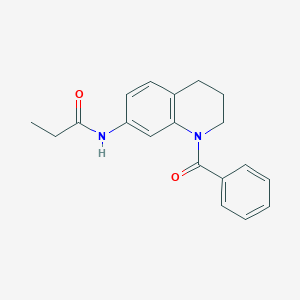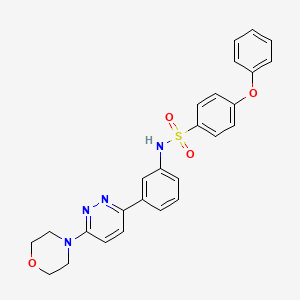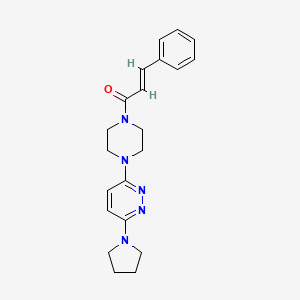
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, pyridine, and quinoline derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the benzodioxin and pyridine derivatives under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide group through the reaction of an amine with a carboxylic acid or its derivatives.
Cyclization Reactions: Creating the quinoline ring system through intramolecular cyclization.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzodioxin Derivatives: Known for their diverse biological activities.
Pyridine Derivatives: Used in various pharmaceutical applications.
Uniqueness
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H17N3O3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c27-23(25-16-7-8-21-22(12-16)29-11-10-28-21)18-13-20(15-4-3-9-24-14-15)26-19-6-2-1-5-17(18)19/h1-9,12-14H,10-11H2,(H,25,27) |
InChI-Schlüssel |
KUHDIVDMAPIHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260499.png)
![ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260503.png)
![4-(2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B11260510.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B11260515.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260518.png)





![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)
